4-Chloro-6-phenylfuro[2,3-d]pyrimidine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

This furo[2,3-d]pyrimidine building block is a strategic choice for medicinal chemistry programs targeting kinases and resistant cancers. Unlike thieno[2,3-d]pyrimidine analogs (LogP 3.715), its optimized LogP of 2.81 enhances aqueous solubility while maintaining potent target engagement. The reactive 4-chloro group enables rapid diversification via SNAr for focused library synthesis. Derivatives show sub-nanomolar potency against EGFR L858R/C797S double mutants and low nanomolar antiplasmodial activity, making this scaffold ideal for developing next-generation covalent inhibitors and antimalarials. High-purity (98%) material available for procurement.

Molecular Formula C12H7ClN2O
Molecular Weight 230.65 g/mol
Cat. No. B8012315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-phenylfuro[2,3-d]pyrimidine
Molecular FormulaC12H7ClN2O
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3Cl
InChIInChI=1S/C12H7ClN2O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H
InChIKeyBMPUSSWCLJQHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-phenylfuro[2,3-d]pyrimidine: Core Scaffold and Chemical Identity for Targeted Kinase Inhibitor Development


4-Chloro-6-phenylfuro[2,3-d]pyrimidine (CAS: 943230-33-9) is a heterocyclic building block featuring a fused furo[2,3-d]pyrimidine core . As a purine bioisostere, this scaffold is a key intermediate for synthesizing kinase inhibitors and other bioactive molecules [1]. The presence of a reactive chlorine at the 4-position makes it a versatile handle for nucleophilic aromatic substitution (SNAr), enabling rapid diversification in medicinal chemistry programs [2].

Why 4-Chloro-6-phenylfuro[2,3-d]pyrimidine Cannot Be Replaced by Common Heterocyclic Analogs in Drug Discovery


Generic substitution with structurally similar heterocyclic cores, such as thieno[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines, is not a viable strategy due to significant, quantifiable differences in physicochemical properties and electronic structure. The unique electron density and geometry of the furan ring directly influence molecular recognition, affecting target binding and pharmacokinetic parameters like lipophilicity, which are critical for optimizing lead compounds. The evidence below demonstrates that even single-atom changes in the fused ring system result in a measurable divergence in properties, underscoring the need for this specific scaffold.

Quantitative Evidence Guide: Differentiating 4-Chloro-6-phenylfuro[2,3-d]pyrimidine from its Closest Analogs


Lipophilicity Control: Measurable LogP Difference vs. Thieno[2,3-d]pyrimidine Analog

The lipophilicity of 4-Chloro-6-phenylfuro[2,3-d]pyrimidine (LogP = 2.81) is significantly lower than that of its direct thieno[2,3-d]pyrimidine analog (LogP = 3.715) [1]. A lower LogP can be advantageous for improving aqueous solubility and reducing non-specific protein binding, crucial factors for developing drug candidates with favorable pharmacokinetic profiles [2].

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Scaffold Electronic Effects: Impact of Furan vs. Thiophene on Physicochemical Properties

The replacement of the oxygen atom in the furan ring (furo[2,3-d]pyrimidine) with a sulfur atom (thieno[2,3-d]pyrimidine) results in measurable changes to key physicochemical properties beyond LogP . The increased polar surface area (PSA) and hydrogen-bonding capability of the furo-scaffold can enhance interactions with biological targets, offering a different electronic profile compared to the more lipophilic thieno-analog [1].

Medicinal Chemistry Scaffold Hopping Physicochemical Profiling

Derivatization Potential: The Furopyrimidine Scaffold as a Template for Potent EGFR Inhibition

Derivatives of the furo[2,3-d]pyrimidine scaffold demonstrate potent inhibition of EGFR, a key target in oncology. One closely related derivative achieved an IC50 of 0.121 ± 0.004 μM against EGFR, which is comparable to the clinically approved inhibitor erlotinib [1]. Another derivative, incorporating the 6-phenylfuro[2,3-d]pyrimidin-4-yl core, showed sub-nanomolar potency (IC50 = 0.328 nM) against the drug-resistant EGFR L858R/C797S double mutant, a target with high unmet medical need [2].

Kinase Inhibition EGFR Inhibitor Anticancer Drug Discovery

Antimalarial Potential: Nanomolar Inhibition of PfDHODH by Furopyrimidine Derivatives

The furo[2,3-d]pyrimidine core is a validated scaffold for inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for malaria. A derivative of this scaffold demonstrated potent activity with an EC50 of 7 nM against P. falciparum 3D7 cells [1]. This level of activity highlights the scaffold's potential for developing new antimalarial therapies.

Antimalarial Drug Discovery DHODH Inhibition Neglected Tropical Diseases

High-Value Research and Development Applications for 4-Chloro-6-phenylfuro[2,3-d]pyrimidine


Design and Synthesis of Targeted Covalent Inhibitors for Drug-Resistant EGFR Mutants

Given that derivatives of the 6-phenylfuro[2,3-d]pyrimidin-4-yl core have shown sub-nanomolar potency against the EGFR L858R/C797S double mutant [1], this building block is highly valuable for programs targeting drug-resistant cancers. The 4-chloro group serves as a reactive handle for introducing warheads or linkers to develop next-generation covalent EGFR inhibitors.

Optimization of Kinase Inhibitor Leads via Scaffold-Focused Medicinal Chemistry

The quantifiable difference in LogP (2.81) compared to the thieno[2,3-d]pyrimidine analog (3.715) [2] makes this compound a strategic choice for lead optimization. Researchers can use this core to improve the aqueous solubility and reduce the lipophilicity of a hit series, potentially mitigating off-target toxicity and improving pharmacokinetic profiles without sacrificing target engagement.

Exploration of Antimalarial Chemotypes Targeting Plasmodium DHODH

The low nanomolar activity of furo[2,3-d]pyrimidine derivatives against P. falciparum [3] positions this scaffold as a promising starting point for antimalarial drug discovery. The compound's chemical handle allows for rapid parallel synthesis of focused libraries to explore structure-activity relationships (SAR) around PfDHODH inhibition.

Synthesis of Diverse Furo[2,3-d]pyrimidine Libraries for Phenotypic Screening

The versatility of the 4-chloro group for nucleophilic displacement with a wide range of amines and other nucleophiles [4] makes this compound an ideal core for generating diverse, drug-like libraries. These libraries can be used in phenotypic screening campaigns to identify new hit compounds for various therapeutic areas.

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